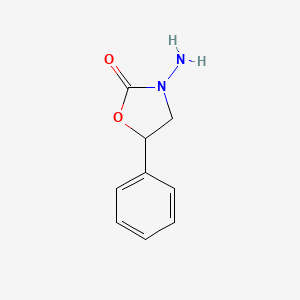

3-Amino-5-phenyl-1,3-oxazolidin-2-one

Description

Properties

CAS No. |

55041-23-1 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-amino-5-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H10N2O2/c10-11-6-8(13-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2 |

InChI Key |

NEBUOUXSEKUNCU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . Additionally, the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds, sodium hydride, and triazabicyclodecene . Reaction conditions such as temperature, solvent, and catalyst concentration play a significant role in determining the efficiency and outcome of these reactions.

Major Products

The major products formed from these reactions are various substituted oxazolidinones, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-Amino-5-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This inhibition prevents the formation of the bacterial protein synthesis complex, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The 1,3-oxazolidin-2-one derivatives differ primarily in substituents at positions 3 and 5. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 1,3-Oxazolidin-2-one Derivatives

*Calculated based on molecular formula C₉H₁₀N₂O₂.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-Amino-5-phenyl-1,3-oxazolidin-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via aziridine/CO2 coupling under mild conditions (e.g., 50°C, 24 hours), as demonstrated for structurally analogous oxazolidinones . Optimization involves adjusting catalyst loading (e.g., 5-10 mol% ZnBr2) and CO2 pressure (1-3 atm). Reaction progress is monitored using TLC or <sup>1</sup>H NMR to track the disappearance of the aziridine precursor. Yield improvements (from ~60% to >85%) are achieved by introducing microwave-assisted synthesis (100 W, 30 minutes) to reduce reaction time .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical determination. Crystals are grown via slow evaporation in a 1:1 dichloromethane/hexane mixture. Data collection at 90 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (R-factor < 0.05) ensures precision . For rapid analysis, compare experimental and calculated <sup>13</sup>C NMR chemical shifts (DFT/B3LYP/6-31G(d)) to identify discrepancies >2 ppm, which may indicate incorrect stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing the functional groups in this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Identify the oxazolidinone carbonyl stretch (~1750 cm<sup>-1</sup>) and NH2 bending (~1600 cm<sup>-1</sup>).

- <sup>1</sup>H NMR : The NH2 proton appears as a broad singlet (δ 3.5-4.0 ppm), while the phenyl group shows aromatic protons at δ 7.2-7.4 ppm.

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-311++G(d,p)) model transition states to predict enantioselectivity. For example, calculate the Gibbs free energy difference (ΔΔG<sup>‡</sup>) between diastereomeric transition states. A ΔΔG<sup>‡</sup> >2 kcal/mol correlates with >90% enantiomeric excess (ee). Validate predictions experimentally using chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : If SC-XRD confirms a planar oxazolidinone ring but <sup>13</sup>C NMR suggests distortion, perform variable-temperature NMR (VT-NMR) to assess dynamic effects. A coalescence temperature >100°C indicates rigid conformers, implying crystallographic data may represent a dominant conformer. Alternatively, use synchrotron XRD (λ = 0.4133 Å) to detect minor conformers with occupancy >10% .

Q. How can factorial design optimize the catalytic hydrogenation of derivatives of this compound?

- Methodological Answer : Apply a 2<sup>3</sup> factorial design to test variables:

- Factors : Catalyst type (Pd/C vs. PtO2), pressure (10 vs. 30 bar H2), temperature (25°C vs. 50°C).

- Response : Conversion (HPLC area%) and ee (chiral GC).

Statistical analysis (ANOVA) identifies interactions, e.g., PtO2 at 30 bar/50°C maximizes conversion (98%) but reduces ee by 15% due to over-hydrogenation. Pareto charts prioritize significant factors (p < 0.05) .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

- Methodological Answer : Perform kinetic studies (pH 2-6, 25-60°C) with UV-Vis monitoring (λ = 260 nm). Plot ln(k) vs. 1/T to calculate activation energy (Ea). A low Ea (<40 kJ/mol) suggests acid-catalyzed ring-opening. Confirm via <sup>1</sup>H NMR by observing the disappearance of the NH2 signal and emergence of a carboxylic acid proton (δ 12-13 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.